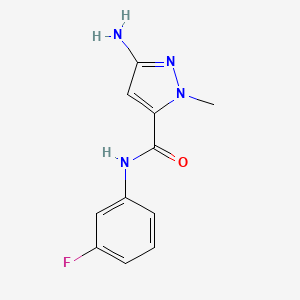![molecular formula C26H25N3O3 B2509629 2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]- CAS No. 132336-30-2](/img/structure/B2509629.png)
2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code:1S/C26H25N3O3/c27-24-16-17-29 (25 (31)28-24)18-23 (30)19-32-26 (20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2, (H2,27,28,31)/t23-/m0/s1 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 427.5 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current data .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
This compound exhibits potential as a scaffold for drug design due to its unique structure. Researchers can explore modifications around the pyrimidinone core to develop novel pharmaceutical agents. The hydroxyl group and trityloxy substituent offer opportunities for functionalization, leading to compounds with improved pharmacokinetic properties and target specificity .
Antiviral Activity
Investigations into the antiviral properties of this compound are warranted. Its structural features may allow interactions with viral enzymes or receptors. Researchers could explore its potential against RNA viruses, such as HIV, by synthesizing analogs and evaluating their activity in cell-based assays .
Antibacterial Agents
Considering the hydroxyl group and trityloxy moiety, this compound could serve as a starting point for antibacterial drug development. Researchers might synthesize derivatives and assess their efficacy against Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) bacteria .
Antifungal Properties
The trityloxypropyl group may enhance antifungal activity. Researchers could explore its potential against fungal pathogens, including Candida species and dermatophytes. Structural modifications could optimize selectivity and potency .
Plant Chemical Defense
The hydroxyl group and trityloxy substituent suggest potential roles in plant chemical defense. Investigating its impact on herbivore deterrence or pathogen resistance could yield valuable insights for agriculture and ecological studies .
Coordination Chemistry
Given the chelating ability of the pyrimidinone ring, this compound could form complexes with metal ions. Researchers might explore its coordination behavior and potential applications in catalysis or materials science .
Bioconjugation and Imaging
The hydroxyl group allows for bioconjugation strategies. Researchers could attach fluorescent dyes or radioisotopes to create imaging probes for biological studies. The trityloxy group may enhance stability and solubility .
Natural Product Synthesis
The compound’s unique structure could serve as a building block in total synthesis of natural products. Researchers might incorporate it into complex molecules, exploring its reactivity and versatility .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-1-[(2S)-2-hydroxy-3-trityloxypropyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c27-24-16-17-29(25(31)28-24)18-23(30)19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2,(H2,27,28,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFIEAYTLMXFPD-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CN4C=CC(=NC4=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](CN4C=CC(=NC4=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

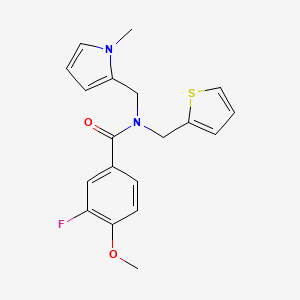
![1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2509547.png)
![3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2509552.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2509554.png)
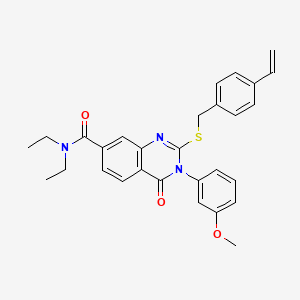

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2509558.png)
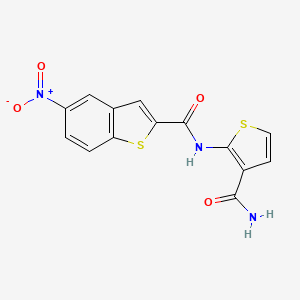
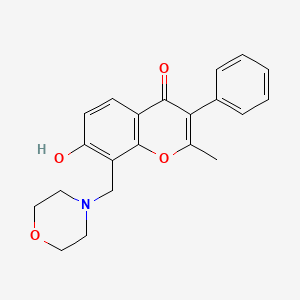
![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)

